N1-(3-chloro-2-methylphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-ethyleneoxamide) backbone. The compound features a 3-chloro-2-methylphenyl group on one nitrogen and a 4-phenylpiperazine-substituted ethyl group on the other.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-16-18(22)8-5-9-19(16)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)17-6-3-2-4-7-17/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBCBGSEZSRCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 3-chloro-2-methylaniline with oxalyl chloride to form an intermediate.
Piperazine Addition: The intermediate is then reacted with 1-(2-aminoethyl)-4-phenylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in biological systems, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
*Calculated based on formula C₂₂H₂₄ClN₄O₂.
Substituent Effects on Physicochemical Properties
- Halogenation (Cl, F): The 3-chloro-2-methylphenyl group in the target compound increases lipophilicity compared to simpler chloro- or fluoro-substituted analogs (e.g., compound 20 ). This may enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
- Piperazine Moieties: The 4-phenylpiperazine ethyl group distinguishes the target compound from analogs with methoxyphenethyl (e.g., compound 20 ) or pyridin-2-yl ethyl groups (e.g., S336 ).
- Methoxy vs. Piperazine: Methoxy groups (e.g., in compound 20 ) improve aqueous solubility but may reduce receptor affinity compared to the piperazine’s hydrogen-bonding capacity.
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.93 g/mol. The compound features a chloro-substituted aromatic ring and a piperazine moiety, which are critical for its biological activity.
Synthesis
The synthesis involves several steps:
- Formation of the Piperazine Moiety : The piperazine ring is synthesized through the reaction of phenylhydrazine with an appropriate carbonyl compound.
- Chlorophenyl Introduction : A nucleophilic substitution reaction introduces the chlorophenyl group.
- Oxalamide Formation : The final step involves reacting the intermediate with oxalyl chloride to form the oxalamide linkage, yielding the target compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related oxalamides can have minimum inhibitory concentrations (MICs) as low as 1 µg/mL against various Gram-positive bacteria .
Antidepressant and Anxiolytic Effects
The piperazine moiety is known for its role in various psychotropic medications. Compounds with similar structures have been investigated for their anxiolytic and antidepressant properties. For example, piperazine derivatives have been shown to interact with serotonin receptors, which are crucial in mood regulation.
In Vitro Studies
In vitro assays have demonstrated that this compound can influence cellular pathways involved in apoptosis and cell proliferation. Specific studies have indicated that derivatives of oxalamides can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against Staphylococcus aureus with an MIC of 5 µg/mL. |
| Study 2 | Evaluated the antidepressant effects in animal models, showing reduced anxiety-like behaviors after administration. |
| Study 3 | Investigated cytotoxic effects on various cancer cell lines, reporting significant apoptosis induction at concentrations above 10 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
